![molecular formula C8H8N4 B7775470 1-Cyano-2-phenylguanidine CAS No. 41410-39-3](/img/structure/B7775470.png)
1-Cyano-2-phenylguanidine
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Overview
Description
1-Cyano-2-phenylguanidine is a chemical compound with the molecular formula C8H8N4 . It has a molecular weight of 160.17600 . The compound is also known by several synonyms such as phenyldicyandiamide, 1-phenyl-3-cyanoguanidine, N’-phenyl-N-cyano-guanidine, and others .
Synthesis Analysis
The synthesis of guanidines, including 1-Cyano-2-phenylguanidine, can be achieved through various methods. One efficient method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines .
Molecular Structure Analysis
The molecular structure of 1-Cyano-2-phenylguanidine consists of a cyano group (-CN) and a phenyl group (C6H5) attached to a guanidine (C(NH2)2) core . The exact mass of the molecule is 160.07500 .
properties
IUPAC Name |
1-cyano-2-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-11-8(10)12-7-4-2-1-3-5-7/h1-5H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYSROZOHXIMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385165 |
Source
|
Record name | 1-cyano-2-phenylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-2-phenylguanidine | |
CAS RN |
41410-39-3 |
Source
|
Record name | 1-cyano-2-phenylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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